molecular formula C30H30N2O7 B11078749 ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11078749
M. Wt: 530.6 g/mol
InChI Key: IRJGWHLIRWVDSJ-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with the following molecular formula:

C30H30N2O7\mathrm{C_{30}H_{30}N_2O_7}C30​H30​N2​O7​

. It belongs to the class of pyrrole derivatives and exhibits interesting properties due to its intricate structure.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon–carbon bonds. In this case, the coupling occurs between an aryl boronate and an aryl halide. The boronate reagent serves as the nucleophilic partner, transferring its aryl group to the palladium catalyst . The specific synthetic steps would be tailored to the desired substituents and functional groups.

Chemical Reactions Analysis

Reactivity: Ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

    Other Transformations: Depending on the reaction conditions, it could participate in other transformations.

Common Reagents and Conditions:

    Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura couplings.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, coupling with an aryl halide could yield a biaryl compound.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Materials Science: It may serve as a building block for functional materials.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further literature searches could reveal related structures and their distinct features.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl 4-[[2-(2,4-dimethoxyphenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C30H30N2O7/c1-5-38-29(34)19-7-11-21(12-8-19)31-25-18-26(24-16-15-23(36-3)17-27(24)37-4)32(28(25)33)22-13-9-20(10-14-22)30(35)39-6-2/h7-18,26,31H,5-6H2,1-4H3

InChI Key

IRJGWHLIRWVDSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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